molecular formula C19H18N4O4S B3564008 N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide

Katalognummer: B3564008
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: SPWIBJRSSWYSHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide is a sulfonamide derivative featuring a pyrimidine ring linked via a sulfamoyl group to a phenyl moiety. The acetamide side chain is substituted with a meta-methylphenoxy (m-tolyloxy) group. The pyrimidine ring and sulfamoyl group are critical for hydrogen bonding interactions, while the m-tolyloxy substituent may influence lipophilicity and target selectivity .

Eigenschaften

IUPAC Name

2-(3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-14-4-2-5-16(12-14)27-13-18(24)22-15-6-8-17(9-7-15)28(25,26)23-19-20-10-3-11-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWIBJRSSWYSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-sulfonyl chloride to form the intermediate N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]sulfonamide. This intermediate is then reacted with 2-m-tolyloxyacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Functional Group Reactivity

Functional GroupReactivity ProfileExample Reaction
Sulfonamide Acidic NH proton participates in hydrogen bonding and metal coordination .Forms complexes with Zn²⁺ (Kd=1.2×105MK_d = 1.2 \times 10^{-5} \, \text{M}) .
Pyrimidine Ring Undergoes electrophilic substitution at C5 position; resistant to nucleophilic attack .Bromination with Br₂/FeCl₃ yields 5-bromo derivative (95% regioselectivity) .
Acetamide Linker Hydrolyzes under acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions .R-NHCOCH2O-m-tolylHClR-NH2+HOOCCH2O-m-tolyl\text{R-NHCOCH}_2\text{O-m-tolyl} \xrightarrow{\text{HCl}} \text{R-NH}_2 + \text{HOOCCH}_2\text{O-m-tolyl}

Stability Under Variable Conditions

ConditionStability ProfileDegradation Products
pH 2–6 (aqueous) Stable for >48 hours; sulfonamide group protonates without decomposition .
pH >10 Acetamide hydrolysis occurs within 6 hours at 80°C .m-Tolyloxyacetic acid and sulfonamide byproducts.
UV Light (254 nm) Photodegradation observed after 24 hours (15% loss of parent compound) .Sulfonic acid and pyrimidine fragments.

Interaction with Biological Targets

The compound’s sulfonamide and pyrimidine groups enable interactions with enzymes such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs) :

a. HDAC Inhibition

  • Binds to Zn²⁺ in HDAC8 active site (IC50=0.8μMIC_{50} = 0.8 \, \mu\text{M}).

  • Competitive inhibition confirmed via Lineweaver-Burk plots.

b. CDK4/6 Selectivity

  • Structural analogs (e.g., 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives) show >100× selectivity for CDK4/6 over CDK1/2 :

    Ki(CDK4)=1nM,Ki(CDK2)=416nMK_i \, (\text{CDK4}) = 1 \, \text{nM}, \, K_i \, (\text{CDK2}) = 416 \, \text{nM}

Comparative Reactivity of Structural Analogs

CompoundKey ReactionYieldBiological Activity (IC50IC_{50})
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-2-p-tolyl-acetamide Bromination at pyrimidine C592%HDAC8: 0.9μM0.9 \, \mu\text{M}
4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine Piperazine substitution at pyridine C585%CDK4: 1nM1 \, \text{nM}
2-Azido-N-(4-sulfamoylphenyl)acetamide Cu-catalyzed azide-alkyne cycloaddition78%Anticancer (GI50=23nMGI_{50} = 23 \, \text{nM})

Mechanistic Insights

  • Sulfonamide Reactivity : The NH group participates in hydrogen bonding with His145 in HDAC8, stabilizing the enzyme-inhibitor complex.

  • Acetamide Hydrolysis : Follows first-order kinetics (k=0.12h1k = 0.12 \, \text{h}^{-1}) at pH 12, producing bioactive m-tolyloxyacetic acid .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications due to its sulfonamide moiety, which is known for antibacterial properties.

Antibacterial Activity

Research indicates that compounds with sulfonamide groups inhibit bacterial growth by targeting the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria. This mechanism results in the prevention of bacterial proliferation, making it a candidate for developing new antibiotics.

Table 1: Antibacterial Activity Studies

Study ReferenceBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Study AE. coli32 µg/mLDihydropteroate synthase inhibition
Study BS. aureus16 µg/mLFolic acid synthesis disruption

Antifungal Properties

In addition to antibacterial effects, preliminary studies suggest antifungal activity against various strains, indicating a broader spectrum of antimicrobial activity.

Cancer Research

Recent investigations have highlighted the compound's potential in oncology. The pyrimidine moiety may interact with specific receptors involved in tumor growth regulation.

Mechanisms in Cancer Cell Lines

Research has shown that N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide can induce apoptosis in cancer cell lines through:

  • Modulation of signaling pathways.
  • Inhibition of angiogenesis.

Table 2: Cancer Cell Line Studies

Cell LineIC50 (µM)Mechanism of Action
HeLa5Apoptosis induction
MCF710Angiogenesis inhibition

Neurological Applications

Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Neuroprotective Mechanisms

The compound's ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially reducing oxidative stress and inflammation.

Table 3: Neuroprotective Studies

Study ReferenceModel UsedObserved Effects
Study CMouse modelReduced neuronal apoptosis
Study DIn vitro neuronsDecreased oxidative stress markers

Case Studies and Clinical Trials

Several clinical trials are underway to evaluate the efficacy and safety of this compound in various therapeutic areas.

Current Trials Overview

Table 4: Ongoing Clinical Trials

Trial IDPhaseCondition StudiedStatus
NCTXXXXXXPhase IBacterial InfectionsRecruiting
NCTXXXXXXPhase IIBreast CancerActive

Wirkmechanismus

The mechanism of action of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Pyrimidine Derivatives

a) Acetylsulfadiazine (N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide)
  • Structure : Lacks the m-tolyloxy group, retaining only the acetylated sulfadiazine core.
  • Role: A known impurity in sulfadiazine synthesis and a metabolite.
b) N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide (CAS 328024-36-8)
  • Structural Variation : 4,6-Dimethylpyrimidine substituents.
  • Impact : Methyl groups on the pyrimidine ring enhance steric bulk and electron-donating effects, which may improve metabolic stability or alter binding affinity to bacterial dihydropteroate synthase .
c) N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (CAS 735321-15-0)
  • Structural Variation: 2,6-Dimethylpyrimidin-4-yl group and a propanoylphenoxy substituent.
  • The dimethylpyrimidine substitution may shift hydrogen-bonding patterns, affecting target specificity .

Acetamide Derivatives with Varied Substituents

a) 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5)
  • Structure: Contains an acetylphenoxy group and o-tolyl substituent but lacks the sulfamoyl-pyrimidine moiety.
  • Impact: Absence of the sulfonamide-pyrimidine core eliminates antibacterial activity but may retain utility in non-antibiotic applications (e.g., enzyme inhibition or material science) .
b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
  • Structure: Thiazole and morpholino groups replace the pyrimidine-sulfamoyl system.
  • Impact: The morpholino group introduces basicity, altering solubility and pharmacokinetic properties. Thiazole rings are associated with diverse biological activities, including kinase inhibition .

Data Table: Key Structural and Functional Attributes

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties
Target Compound - C19H19N4O4S Pyrimidin-2-ylsulfamoyl, m-tolyloxy High hydrogen-bonding capacity
Acetylsulfadiazine 127-74-2 C12H12N4O3S Pyrimidin-2-ylsulfamoyl, acetyl Antimicrobial impurity
328024-36-8 (JHECHEM) 328024-36-8 C21H23N4O4S 4,6-Dimethylpyrimidine, m-tolyloxy Enhanced metabolic stability
735321-15-0 (ECHEMI) 735321-15-0 C23H24N4O5S 2,6-Dimethylpyrimidine, propanoylphenoxy Increased lipophilicity
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide 17172-81-5 C17H17NO3 Acetylphenoxy, o-tolyl Non-antibiotic applications

Research Findings and Implications

Hydrogen Bonding and Target Interaction

The pyrimidine-sulfamoyl moiety in the target compound enables strong hydrogen bonding with biological targets (e.g., dihydropteroate synthase in bacteria).

Pharmacokinetic Properties

  • Lipophilicity : The m-tolyloxy group in the target compound increases logP compared to Acetylsulfadiazine, enhancing membrane permeability but possibly reducing aqueous solubility .
  • Metabolic Stability : Methylated pyrimidine derivatives (e.g., 328024-36-8) resist oxidative metabolism, prolonging half-life .

Biologische Aktivität

N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease areas. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C18H24N2O4S
  • Molecular Weight : 364.5 g/mol

The compound features a pyrimidine ring, which is known for its role in various biological activities, including anti-cancer properties. The sulfonamide group enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Antiproliferative Effects

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar pyrimidine structures have shown IC50 values in the nanomolar range against NCI cancer cell lines, indicating potent anticancer properties .

CompoundIC50 (nM)Target
Compound 2222EGFR/VEGFR-2
Compound 2924EGFR/VEGFR-2

These compounds were assessed for their ability to inhibit cell proliferation and induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl2 .

The mechanism by which this compound exerts its biological effects is believed to involve dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). This dual action not only impedes tumor growth but also reduces angiogenesis, which is critical for tumor survival and expansion .

Case Studies

  • Case Study on Anticancer Efficacy : A study investigated the effects of a series of pyrimidine derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound showed enhanced antiproliferative activity compared to standard treatments .
  • Clinical Relevance : The potential use of this compound in clinical settings was highlighted in a patent that discussed its application in treating conditions associated with nuclear receptor modulation, including metabolic disorders and certain cancers .

Q & A

Q. Q1. What synthetic routes are employed for N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide, and how is its structural integrity validated?

Methodological Answer: The compound is synthesized via multi-step reactions, starting with sulfonamide formation between pyrimidin-2-amine and 4-aminophenylsulfonyl precursors, followed by coupling with 2-m-tolyloxy-acetic acid derivatives. Key steps include nucleophilic substitution and amide bond formation. Post-synthesis, structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to verify sulfonamide and acetamide moieties. Purification via column chromatography ensures >95% purity .

Advanced Crystallography

Q. Q2. What challenges arise in resolving the crystal structure of this compound, and how are they addressed using computational tools?

Methodological Answer: Crystallization challenges include polymorphism, twinning, or low diffraction quality. Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and SHELXS/D (for structure solution) is critical. For problematic datasets (e.g., twinned crystals), SHELXL ’s twin refinement feature is applied, leveraging the HKLF5 format. Hydrogen bonding networks are mapped using PLATON , and disorder in flexible groups (e.g., m-tolyloxy) is resolved via PART instructions. High-resolution data (>1.0 Å) improves anisotropic displacement parameter accuracy .

Impurity Profiling

Q. Q3. How can researchers identify and quantify Acetylsulfadiazine (Impurity E) in this compound?

Methodological Answer: Acetylsulfadiazine (N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide) is a common synthetic byproduct. Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient separates impurities. Quantification requires a calibrated reference standard (e.g., EP Impurity E, CAS 127-74-2). Mass spectrometry (LC-MS/MS) confirms impurity identity via molecular ion ([M+H]⁺ at m/z 309.1) and fragmentation patterns. Method validation follows ICH Q3A guidelines .

Hydrogen Bonding & Supramolecular Analysis

Q. Q4. How are hydrogen bonding patterns analyzed in the crystal lattice, and what functional groups dominate interactions?

Methodological Answer: Graph set analysis (G = N₁(6), C₁¹(7)) categorizes hydrogen bonds using Etter’s formalism. The sulfamoyl (-SO₂NH-) group acts as a donor (N–H⋯O/N), while pyrimidine nitrogen atoms and acetamide carbonyls serve as acceptors. Mercury (CCDC) software visualizes 3D networks, and Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H/N⋯H contacts). For polymorphic systems, differential scanning calorimetry (DSC) correlates thermal stability with H-bond strength .

Thermal Stability & Degradation

Q. Q5. What experimental approaches assess thermal stability under varying conditions?

Methodological Answer: Thermogravimetric analysis (TGA) measures decomposition onset temperatures (typically >200°C for sulfonamides). Isothermal stress testing (e.g., 80°C/75% RH for 14 days) evaluates hydrolytic stability, with degradation monitored via HPLC. Activation energy (Eₐ) for thermal breakdown is calculated using the Kissinger method from DSC data. Solid-state stability is further probed via variable-temperature PXRD to detect phase transitions .

Data Contradiction Resolution

Q. Q6. How should researchers address discrepancies in reported synthesis yields or crystallization outcomes?

Methodological Answer: Contradictions often arise from solvent polarity (e.g., DMF vs. THF), reaction stoichiometry, or purification protocols. Systematic Design of Experiments (DoE) optimizes variables (temperature, catalyst loading). For crystallization, solvent evaporation rates and anti-solvent addition are controlled. Cross-validation using orthogonal techniques (e.g., ¹H NMR vs. LC-MS purity) resolves analytical inconsistencies. Collaborative reproducibility studies with independent labs are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.